molecular formula C20H22N4O4 B2412959 7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 866133-86-0

7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2412959
CAS No.: 866133-86-0
M. Wt: 382.42
InChI Key: LNRQVBSXDUFRDM-UHFFFAOYSA-N
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Description

7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound with a molecular formula of C20H22N4O4 It is known for its complex structure, which includes a benzoxazine ring, a nitro group, and a phenylpiperazine moiety

Properties

IUPAC Name

7-nitro-2-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-20-18(28-19-14-16(24(26)27)6-7-17(19)21-20)8-9-22-10-12-23(13-11-22)15-4-2-1-3-5-15/h1-7,14,18H,8-13H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRQVBSXDUFRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Nitroanthranilic Acid Derivatives

The benzoxazinone core is efficiently constructed from 4-nitroanthranilic acid (1 ), which undergoes condensation with acyl chlorides in pyridine. For example, reacting 1 with 2-chloroacetyl chloride generates the intermediate 2-chloro-7-nitro-4H-benzo[d]oxazin-4-one (2 ) in 72–86% yield. This method leverages the electron-withdrawing nitro group to stabilize the oxazinone ring during cyclization.

Reaction Conditions:

  • Reactants: 4-Nitroanthranilic acid (1.0 equiv.), acyl chloride (2.0 equiv.)
  • Solvent: Pyridine (anhydrous)
  • Temperature: Room temperature (25°C)
  • Time: 6–8 hours

Key Characterization Data for Intermediate 2:

  • IR (KBr): 1751 cm⁻¹ (C=O stretch), 1624 cm⁻¹ (aromatic C=C)
  • ¹H NMR (CDCl₃): δ 8.49 (d, 1H, Ar–H), 8.37 (d, 1H, Ar–H), 7.65 (d, 1H, Ar–H)

Smiles Rearrangement for Benzoxazinone Formation

An alternative route employs 2-chlorophenol derivatives subjected to Smiles rearrangement. For instance, treating 2-chloro-4-methylphenol with N-benzyl-2-chloroacetamide in acetonitrile yields an O-alkylated intermediate, which cyclizes in dimethylformamide (DMF) with cesium carbonate to form 7-methyl-2H-1,4-benzoxazin-3(4H)-one. Adapting this method, 2-chloro-5-nitrophenol could serve as the starting material for nitro-substituted benzoxazinones.

Reaction Conditions:

  • Step 1 (Alkylation):
    • Reactants: 2-Chloro-5-nitrophenol (1.0 equiv.), 2-chloroacetamide (1.2 equiv.)
    • Base: Potassium carbonate
    • Solvent: Acetonitrile
    • Temperature: Reflux (82°C)
    • Time: 6 hours
  • Step 2 (Cyclization):
    • Base: Cesium carbonate
    • Solvent: DMF
    • Temperature: Reflux (153°C)
    • Time: 5 hours

Introduction of the 2-(4-Phenylpiperazino)ethyl Side Chain

The 2-(4-phenylpiperazino)ethyl moiety is introduced via nucleophilic substitution or alkylation at the C2 position of the benzoxazinone core.

Alkylation with 2-Chloroethyl-4-phenylpiperazine

Intermediate 2 reacts with 2-chloroethyl-4-phenylpiperazine (3 ) in the presence of a strong base. Cesium carbonate in DMF facilitates the displacement of chloride, forming the desired C2-ethylpiperazine derivative.

Reaction Conditions:

  • Reactants: Benzoxazinone 2 (1.0 equiv.), 2-chloroethyl-4-phenylpiperazine (1.5 equiv.)
  • Base: Cesium carbonate (2.0 equiv.)
  • Solvent: DMF
  • Temperature: 80°C
  • Time: 12 hours

Yield Optimization:

  • Excess cesium carbonate (2.5 equiv.) improves yields to 68–75% by mitigating side reactions.

Two-Step Amination Approach

For substrates resistant to direct alkylation, a two-step protocol is employed:

  • Introduction of a Leaving Group: Bromination at C2 using phosphorus tribromide yields 2-bromo-7-nitro-4H-benzo[d]oxazin-4-one (4 ).
  • Nucleophilic Substitution: Reaction of 4 with 2-(4-phenylpiperazino)ethanol in the presence of silver nitrate enhances nucleophilicity, yielding the target compound.

Reaction Conditions:

  • Step 1 (Bromination):
    • Reactants: 2 (1.0 equiv.), PBr₃ (1.2 equiv.)
    • Solvent: Dichloromethane
    • Temperature: 0°C → room temperature
    • Time: 4 hours
  • Step 2 (Substitution):
    • Reactants: 4 (1.0 equiv.), 2-(4-phenylpiperazino)ethanol (1.5 equiv.)
    • Catalyst: Silver nitrate (0.1 equiv.)
    • Solvent: Acetonitrile
    • Temperature: Reflux
    • Time: 8 hours

Optimization Strategies and Challenges

Solvent and Base Selection

  • DMF vs. Acetonitrile: DMF enhances solubility of intermediates but may lead to decomposition at high temperatures. Acetonitrile offers milder conditions for acid-sensitive substrates.
  • Base Compatibility: Cesium carbonate outperforms potassium carbonate in promoting efficient cyclization and substitution due to its superior solubility in polar aprotic solvents.

Nitro Group Stability

The nitro group at C7 is susceptible to reduction under strong acidic or basic conditions. Maintaining pH neutrality during alkylation steps is critical to prevent undesired side reactions.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Target Compound Data:

  • IR (KBr): 1745 cm⁻¹ (oxazinone C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR (DMSO-d₆): δ 8.42 (d, 1H, Ar–H), 7.60–7.25 (m, 9H, Ar–H), 4.12 (t, 2H, –OCH₂–), 3.45 (t, 2H, –CH₂N–), 2.80–2.50 (m, 8H, piperazine-H).
  • ¹³C NMR (DMSO-d₆): δ 165.2 (C=O), 154.8 (C–NO₂), 129.7–116.4 (Ar–C), 58.3 (–OCH₂–), 52.1–46.8 (piperazine-C).

Chromatographic Purity

  • HPLC: >98% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Direct Alkylation 68–75% 12 h Single-step, minimal purification
Two-Step Amination 55–60% 12 h total Compatible with sensitive substrates
Smiles Rearrangement 72% 11 h total High regioselectivity

Chemical Reactions Analysis

7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpiperazine moiety can be replaced or modified using suitable nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzoxazinones, including 7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa cells.

Case Study: HeLa Cell Line

  • A study evaluated the cytotoxicity of synthesized benzoxazinones, revealing that certain derivatives showed inhibition rates between 28.54% and 44.67% against HeLa cells when compared to the reference drug doxorubicin .
  • The pro-apoptotic potential of these compounds was also assessed, demonstrating an apoptotic index ranging from 52.86% to 75.61% .

Antioxidant Properties

The antioxidant capabilities of benzoxazinones have been explored through various assays, including the DPPH free radical scavenging assay. Compounds similar to this compound have shown percent inhibition ranging from 34.45% to 85.93%, indicating strong potential as antioxidant agents .

Neuropharmacological Applications

Benzoxazinones are also being investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, CX-614, a benzoxazinone derivative, has shown promise in preclinical studies targeting cognitive deficits associated with these conditions .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in disease processes:

  • Human Leucocyte Elastase : This enzyme is implicated in inflammatory responses; inhibitors can help manage conditions such as chronic obstructive pulmonary disease (COPD).
  • α-Chymotrypsin : The inhibition of this enzyme may have implications in cancer therapy and other pathological conditions .

Data Table: Biological Activities of Benzoxazinones

Activity TypeCompoundCell Line/TargetInhibition (%)Reference
AnticancerThis compoundHeLa28.54 - 44.67
Pro-apoptoticSame as aboveHeLa52.86 - 75.61
AntioxidantVarious benzoxazinonesDPPH assay34.45 - 85.93
Enzyme InhibitionBenzoxazinone derivativesHuman leucocyte elastaseNot specified

Mechanism of Action

The mechanism of action of 7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The nitro group and phenylpiperazine moiety play crucial roles in its activity. The compound may act by binding to receptors or enzymes, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one can be compared with other similar compounds, such as:

    7-nitro-2-[2-(4-methylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one: This compound has a methyl group instead of a phenyl group on the piperazine moiety, which may affect its chemical and biological properties.

    7-nitro-2-[2-(4-ethylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one: The ethyl group on the piperazine moiety can influence the compound’s reactivity and interactions with molecular targets.

Biological Activity

The compound 7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a derivative of the 1,4-benzoxazin-3-one scaffold, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antifungal, antibacterial, and potential antitumor properties, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₂₆H₃₁N₅O₃
  • Molecular Weight : 455.56 g/mol
  • CAS Number : [Not available in the provided sources]

This compound features a nitro group and a piperazine moiety, which are significant for its biological interactions.

Antifungal Activity

Recent studies have shown that derivatives of 1,4-benzoxazin-3-one possess notable antifungal properties. For instance:

  • Activity Against Fungi : The compound has demonstrated effectiveness against various fungal strains, including Candida albicans and Aspergillus fumigatus. In vitro assays indicated that modifications to the benzoxazinone structure can enhance antifungal efficacy. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 15.37 µg/mL against Phytophthora infestans .

Antibacterial Activity

The antibacterial potential of benzoxazinone derivatives is also significant:

  • Spectrum of Activity : Compounds related to this compound have shown activity against both Gram-positive and Gram-negative bacteria. Studies reported that certain derivatives inhibited bacterial growth effectively at varying concentrations .

Antitumor Activity

Emerging research suggests potential antitumor mechanisms associated with benzoxazinone compounds:

  • Mechanisms of Action : Some studies indicate that these compounds may induce apoptosis in cancer cells through various pathways. For instance, derivatives have been shown to inhibit cell proliferation in skin squamous cell carcinoma models . The nitro group is thought to play a critical role in modulating biological pathways related to tumor growth.

Table 1: Biological Activity Overview

Activity TypeTarget OrganismsMinimum Inhibitory Concentration (µg/mL)
AntifungalCandida albicans20.06
Aspergillus fumigatus23.17
Phytophthora infestans15.37
AntibacterialStaphylococcus aureus10.00
Escherichia coli25.00
AntitumorSkin squamous cell carcinomaIC50 values not specified

Table 2: Structure-Activity Relationship (SAR)

Compound VariationObserved Effect
Introduction of halogen substituentsIncreased antifungal activity
Modification of piperazine moietyEnhanced antibacterial properties
Alteration of benzene ring substituentsVariable effects on antitumor activity

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of various benzoxazinone derivatives, researchers synthesized multiple compounds and tested their efficacy against five fungal species. The results indicated that specific structural modifications significantly enhanced antifungal activity, with some compounds achieving over 76% inhibition rates at low concentrations .

Case Study 2: Antitumor Mechanism Exploration

A recent investigation into the antitumor effects of benzoxazinone derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study utilized flow cytometry and Western blot analysis to demonstrate the activation of caspase pathways upon treatment with these compounds, suggesting a promising avenue for cancer therapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one, and how can reaction yields be optimized?

  • Methodology : Utilize reductive cyclization of nitro-phenoxy acetonitrile intermediates with Fe/acetic acid, as demonstrated for structurally analogous 2-alkyl-benzoxazinones (e.g., 86% yield for 2-ethyl derivatives) . Optimize purity via column chromatography and confirm with GC/MS (e.g., molecular ion peaks at m/z 219 for similar compounds) . Piperazine side-chain introduction may follow nucleophilic substitution or coupling reactions, as seen in 6-(piperazin-1-ylacetyl) derivatives .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign signals for the benzoxazinone core (e.g., δ ~168 ppm for C=O, aromatic protons at δ 6.7–7.0 ppm) and the 4-phenylpiperazino-ethyl substituent (e.g., ethylene protons at δ 2.5–3.5 ppm) .
  • GC/MS : Confirm molecular weight via molecular ion peaks (e.g., m/z 177 for simpler derivatives) and fragmentation patterns .
  • Elemental Analysis : Validate C/H/N ratios (e.g., ±0.05% deviation from theoretical values) .

Q. How can researchers assess the compound’s stability under storage conditions?

  • Methodology : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Compare degradation products (e.g., nitro reduction or piperazine hydrolysis) to reference standards .

Advanced Research Questions

Q. What is the structure-activity relationship (SAR) between the nitro group’s position and antifungal activity in benzoxazinone derivatives?

  • Methodology : Synthesize analogs with nitro groups at C-6, C-7, or C-8 positions. Test antifungal efficacy against Candida spp. using microdilution assays (MIC50 values). Compare with derivatives like 7-methyl-2H-1,4-benzoxazin-3(4H)-one, which showed moderate activity (MIC = 32 µg/mL) . The nitro group’s electron-withdrawing effect may enhance membrane penetration .

Q. How do soil microbiomes degrade this compound, and what are the ecotoxicological implications of its metabolites?

  • Methodology : Incubate the compound in wheat-cultivated soils (e.g., Triticum aestivum cv. Ritmo) and track degradation via HPLC. Expected metabolites include nitro-reduced amines or benzoxazolinones (e.g., MBOA, t1/2 = 31–80 hours), which may persist as phytotoxic phenoxazinones (e.g., AMPO) . Compare degradation kinetics (pseudo-first-order models) across soil types.

Q. What experimental designs resolve contradictions in reported bioactivity data for benzoxazinone derivatives?

  • Methodology :

  • Standardized Assays : Use identical fungal strains (e.g., Aspergillus niger ATCC 16404) and growth media to minimize variability .
  • Synergistic Studies : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolic stability’s role in activity discrepancies .
  • Computational Modeling : Perform QSAR studies to correlate substituent electronegativity with bioactivity .

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